molecular formula C11H19NO2SSi B8346641 5-t-Butyldimethylsilyloxymethyl-4-formylthiazole

5-t-Butyldimethylsilyloxymethyl-4-formylthiazole

Cat. No.: B8346641
M. Wt: 257.43 g/mol
InChI Key: LQNBSTQGRGQCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-t-Butyldimethylsilyloxymethyl-4-formylthiazole is a useful research compound. Its molecular formula is C11H19NO2SSi and its molecular weight is 257.43 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO2SSi

Molecular Weight

257.43 g/mol

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-7-10-9(6-13)12-8-15-10/h6,8H,7H2,1-5H3

InChI Key

LQNBSTQGRGQCOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(N=CS1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.0 M diisobutylaluminum hydride/toluene solution (2.4 ml) was added dropwise to a solution of 578 mg of 5-t-butyldimethylsilyloxymethyl-4-ethoxycarbonylthiazole in 10 ml of toluene under an argon atmosphere at −60° C. The mixture was stirred at the same temperature for 2 hr, water and ethyl acetate were added thereto and the mixture was adjusted to pH 5.5 by the addition of 1 N aqueous hydrochloric acid. The insolubles were removed by filtration through Celite, and the filtrate was extracted twice with ethyl acetate. The organic layers were combined, were washed with brine, were dried over anhydrous magnesium sulfate, were filtered, and were concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to ethyl acetate only) to give 308 mg of 5-t-butyldimethylsilyloxymethyl-4-formylthiazole.
Name
diisobutylaluminum hydride toluene
Quantity
2.4 mL
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reactant
Reaction Step One
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5-t-butyldimethylsilyloxymethyl-4-ethoxycarbonylthiazole
Quantity
578 mg
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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